![molecular formula C9H10Cl3F B14340030 7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane CAS No. 94398-49-9](/img/structure/B14340030.png)
7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-7-(trichloroethenyl)bicyclo[410]heptane is a bicyclic compound characterized by the presence of a fluorine atom and a trichloroethenyl group attached to a bicyclo[410]heptane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane typically involves the electrophilic addition of a carbene to an alkene. One common method is the reaction of cyclohexene with chloroform in the presence of a strong base such as sodium hydroxide and a phase transfer catalyst like benzyl triethylammonium chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and optimized reaction conditions to achieve higher yields and purity. The process may also involve additional purification steps such as distillation and recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine and trichloroethenyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The double bond in the trichloroethenyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, strong acids, and bases. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce compounds with additional oxygen-containing groups.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane exerts its effects involves interactions with specific molecular targets and pathways. The fluorine and trichloroethenyl groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,7-Dichlorobicyclo[4.1.0]heptane: A similar bicyclic compound with two chlorine atoms instead of the fluorine and trichloroethenyl groups.
Norcarane (Bicyclo[4.1.0]heptane): A simpler bicyclic compound without any halogen or trichloroethenyl substitutions.
Uniqueness
7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane is unique due to the presence of both fluorine and trichloroethenyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
94398-49-9 |
|---|---|
Molekularformel |
C9H10Cl3F |
Molekulargewicht |
243.5 g/mol |
IUPAC-Name |
7-fluoro-7-(1,2,2-trichloroethenyl)bicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H10Cl3F/c10-7(8(11)12)9(13)5-3-1-2-4-6(5)9/h5-6H,1-4H2 |
InChI-Schlüssel |
WEWZALMULYQAOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)C2(C(=C(Cl)Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



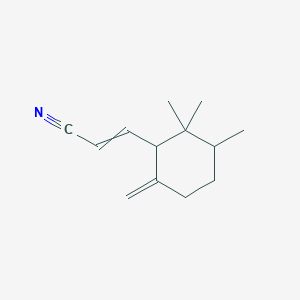
![3-[(4-Methylphenyl)sulfanyl]pyridin-2(1H)-one](/img/structure/B14339961.png)
![N-[(3-nitrophenyl)methyl]-7H-purin-6-amine](/img/structure/B14339964.png)
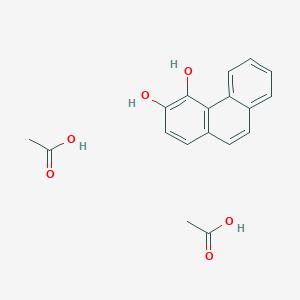
![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14339973.png)
![1,2-Ethanediamine, N-(2-aminoethyl)-N'-[(4-ethenylphenyl)methyl]-](/img/structure/B14339975.png)
![1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine](/img/structure/B14339991.png)
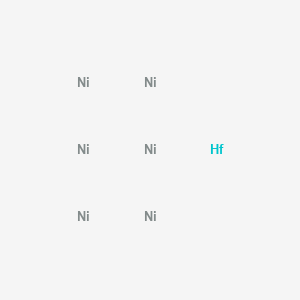
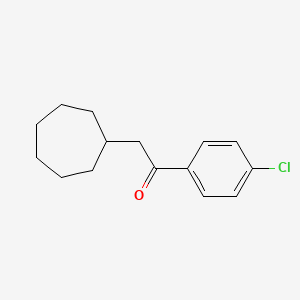
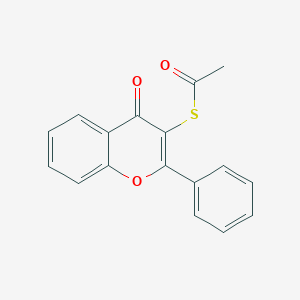

![1-(oxan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14340012.png)
![Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane](/img/structure/B14340019.png)
